2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide
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Overview
Description
2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group and a dimethylpyrimidinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloroethyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,6-dimethylpyrimidin-2-thiol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives .
Scientific Research Applications
2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylpyrimidinyl sulfanyl moiety can interact with DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-{2,2,2-trichloro-1-(4-methoxyanilino)ethyl}benzamide
- 2-methyl-N-{2,2,2-trichloro-1-(4-morpholinyl)ethyl}benzamide
- 2-methyl-N-{2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl}benzamide
Uniqueness
2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide is unique due to its combination of a trichloromethyl group and a dimethylpyrimidinyl sulfanyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
The compound 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18Cl3N3OS, indicating a complex structure that includes a pyrimidine moiety and multiple chlorinated groups. The presence of these functional groups may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into potential mechanisms.
Antimicrobial Activity
Chlorinated compounds are frequently studied for their antimicrobial properties. For instance, thiazole-bearing molecules have exhibited notable antibacterial activity against various pathogens. The trichloro group in this compound could enhance its interaction with microbial membranes, potentially leading to increased permeability and cell death.
Anticancer Activity
The structural similarity to other pyrimidine derivatives suggests potential anticancer properties. Studies on related compounds indicate that modifications in the pyrimidine ring can significantly affect cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the micromolar range against different cancer cell lines .
The proposed mechanism of action for similar compounds involves the modulation of key cellular pathways. For instance:
- Aryl Hydrocarbon Receptor (AhR) Agonism : Some halogenated compounds act as AhR agonists, influencing gene expression related to xenobiotic metabolism and cellular proliferation .
- Inhibition of Enzymatic Pathways : Compounds with similar structures may inhibit enzymes involved in DNA synthesis or repair, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Anticancer Efficacy : A study on pyrimidine derivatives demonstrated that certain modifications resulted in enhanced cytotoxicity against Jurkat T cells and HT29 colorectal cancer cells. These findings suggest that the introduction of specific substituents can optimize anticancer activity .
- Antimicrobial Testing : In vitro studies have shown that chlorinated derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the degree of chlorination and the presence of electron-withdrawing groups .
- Toxicity Assessments : Toxicological evaluations indicate that while some chlorinated compounds exhibit promising bioactivity, they also pose risks due to potential toxicity. It is crucial to balance efficacy with safety in drug development .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈Cl₃N₃OS |
Molecular Weight | 353.63 g/mol |
CAS Number | Not specified |
Biological Activities | Antimicrobial, Anticancer |
Compound | Activity Type | IC50 (µM) |
---|---|---|
Thiazole Derivative 1 | Anticancer | 23.30 ± 0.35 |
Thiazole Derivative 2 | Antibacterial | < 10 |
Properties
Molecular Formula |
C12H16Cl3N3OS |
---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]propanamide |
InChI |
InChI=1S/C12H16Cl3N3OS/c1-6(2)9(19)18-10(12(13,14)15)20-11-16-7(3)5-8(4)17-11/h5-6,10H,1-4H3,(H,18,19) |
InChI Key |
VDNPWYKNDZPTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)C)C |
Origin of Product |
United States |
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